molecular formula C11H15NO2 B1295949 Ethyl phenethylcarbamate CAS No. 6970-83-8

Ethyl phenethylcarbamate

Cat. No.: B1295949
CAS No.: 6970-83-8
M. Wt: 193.24 g/mol
InChI Key: WXDDBYFBIIAYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phenethylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62605. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity in Alcoholic Beverages

  • Research on Carcinogenicity : A study by Baan et al. (2007) discussed the carcinogenicity of alcoholic beverages, including ethyl carbamate as a contaminant in fermented foods and beverages. This highlights the potential health risks associated with its presence in consumables.

Thermal Decomposition

  • Thermal Decomposition Studies : The thermal decomposition of ethyl N,N-dimethylcarbamate, which may relate to ethyl phenethylcarbamate, was explored in a study by Daly, Heweston, and Ziolkowski (1973). They examined the molecular reactions and rate constants, providing insights into the compound's stability under heat.

Bacterial Biofilm Inhibition

  • Inhibition of Bacterial Biofilms : Rogers et al. (2010) discovered a new class of molecules, based on ethyl N-(2-phenethyl) carbamate, capable of inhibiting the formation of S. aureus biofilms with low micromolar IC(50) values. This suggests potential applications in combating bacterial infections (Rogers et al., 2010).

Chromatographic Separations

  • Use in Chromatographic Techniques : The use of phenethylcarbamate substituted cyclodextrin bonded phases, including this compound, in chromatographic enantiomer separations was evaluated by Hilton et al. (1993). This research underscores its utility in analytical chemistry for substance separation.

Pyrolysis Studies

  • Pyrolysis Research : Beachell and Son (1964) studied the pyrolysis of ethylene bis(N-phenylcarbamate) to understand the degradation of polyurethanes. This research provides insights into the stability and degradation products of related carbamate compounds (Beachell & Son, 1964).

Ethyl Carbamate in Chinese Yellow Rice Wine

  • Detection in Beverages : A study by Fu et al. (2010) focused on the determination of ethyl carbamate in Chinese yellow rice wine using high-performance liquid chromatography. This highlights the importance of monitoring ethyl carbamate levels in food and beverages.

Entropy Effects on Pyrolysis

  • Entropy and Pyrolysis : The effects of entropy on the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate were investigated by Kim et al. (2007), providing a theoretical perspective on the compound's decomposition.

Anticancer Activity

  • Cancer Research : Wheeler et al. (1982) reported on the anticancer activity of a carbamate derivative (NSC 181928) against several experimental neoplasms, illustrating the potential of carbamate compounds in cancer research (Wheeler et al., 1982).

Ethylene and Plant Tolerance

  • Plant Tolerance Studies : Gautam et al. (2022) explored how exogenously-sourced ethylene affects plant tolerance to heat stress, suggesting potential agricultural applications (Gautam et al., 2022).

Biosensor Applications

  • Biosensor Development : Peña-Bahamonde et al. (2018) discussed how graphene, modified with compounds including carbodiimide and N-hydroxysuccinimide, is used in biosensor technologies. This hints at the role carbamate compounds might play in enhancing biosensor functionalities (Peña-Bahamonde et al., 2018).

Ethyl Carbamate Toxicity

  • Toxicity and Food Safety : Gowd et al. (2018) reviewed the formation, metabolism, and toxic effects of ethyl carbamate in food products, emphasizing the importance of monitoring and mitigating its presence in food for safety reasons (Gowd et al., 2018).

Mechanistic Studies

  • Kinetics and Mechanisms : Research by Chuchani et al. (2001) on the elimination kinetics of ethyl N,N-dimethylcarbamates provided insights into the mechanisms and kinetics of reactions involving carbamate compounds.

Medical Sterilization

  • Medical Device Sterilization : Mendes et al. (2007) reviewed the use of ethylene oxide, related to ethyl carbamates, in the sterilization of medical devices, indicating its significance in healthcare (Mendes et al., 2007).

Safety and Hazards

Ethyl phenethylcarbamate is associated with several hazard statements including H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Biochemical Analysis

Biochemical Properties

Ethyl phenethylcarbamate plays a significant role in biochemical reactions, particularly in inhibiting bacterial biofilm formation. It has been shown to interact with enzymes and proteins involved in biofilm formation, such as those found in methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits the formation of biofilms by interfering with the signaling pathways and enzymatic activities essential for biofilm development . This compound interacts with bacterial proteins and enzymes, disrupting their normal functions and preventing the establishment of biofilms.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation, which is crucial for the survival and persistence of bacterial colonies. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial virulence and resistance to antibiotics . In mammalian cells, this compound has been studied for its potential immunotoxic effects, influencing immune cell function and gene expression related to immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial proteins and enzymes, leading to the inhibition of biofilm formation. The compound binds to specific sites on these biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target protein . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in biofilm formation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of biofilm formation and potential immunotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including immunotoxicity and potential carcinogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biofilm inhibition without inducing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can influence the compound’s efficacy and toxicity, affecting its overall impact on cellular function and biofilm inhibition.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The transport and distribution of this compound are critical for its bioavailability and effectiveness in inhibiting biofilm formation and modulating immune responses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, influencing its overall efficacy in inhibiting biofilm formation and modulating immune responses.

Properties

IUPAC Name

ethyl N-(2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDDBYFBIIAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289652
Record name Ethyl phenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-83-8
Record name 6970-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl phenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(2-phenylethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of phenethylamine (60.5 g, 0.5 mol) and Na2CO3 (63.6 g, 0.6 mol) in EtOAc/H 0 (800 mL, 4:1) was added ethyl chloroformate, dropwise, (65.1 g, 0.6 mol) at 0° C. during a period of 1 h. The mixture was warmed to RT and stirred for an additional 1 h. The organic phase was separated and the aqueous layer was extracted with EtOAc. The combined organic phases were washed with H2O and brine, dried (Na2SO4), concentrated in vacuo and purified by flash chromatography to afford ethyl phenethylcarbamate (90.2 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.18 (m, 5H), 4.73 (brs, 1H), 4.14-4.08 (q, J=6.8 Hz, 2H), 3.44-3.43 (m, 2H), 2.83-2.79 (t, J=6.8 Hz, 2H), 1.26-1.21 (t, J=6.8 Hz, 3H).
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl phenethylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl phenethylcarbamate
Reactant of Route 3
Reactant of Route 3
Ethyl phenethylcarbamate
Reactant of Route 4
Reactant of Route 4
Ethyl phenethylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl phenethylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl phenethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.